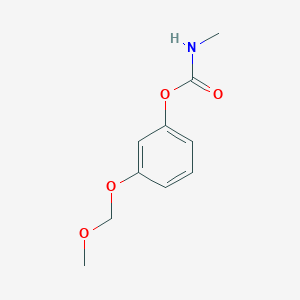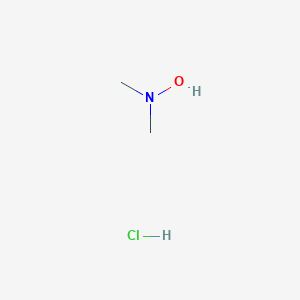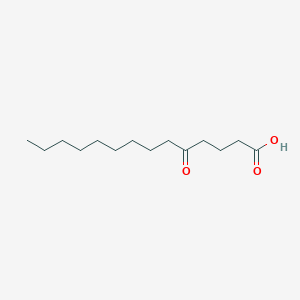
5-Oxomyristic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxomyristic acid is a fatty acid derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the oxidation of myristic acid, a saturated fatty acid commonly found in animal and plant fats. The resulting product, 5-oxomyristic acid, has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
The unique properties of 5-oxomyristic acid have made it a popular compound in scientific research. Its applications range from biochemistry to pharmacology. One of the most promising applications of 5-oxomyristic acid is its potential as a modulator of mitochondrial function. Recent studies have shown that this compound can enhance mitochondrial respiration and improve energy metabolism in cells. This makes it a promising candidate for the treatment of mitochondrial dysfunction-related diseases such as Parkinson's and Alzheimer's.
Mécanisme D'action
The mechanism of action of 5-oxomyristic acid is not yet fully understood. However, it is believed that this compound interacts with various enzymes and proteins involved in mitochondrial function. It has been shown to increase the activity of complex I and II of the mitochondrial electron transport chain, leading to an increase in ATP production. Additionally, 5-oxomyristic acid has been shown to upregulate the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-oxomyristic acid has several biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of mitochondrial enzymes, leading to an increase in ATP production. Additionally, 5-oxomyristic acid has been shown to enhance glucose uptake and utilization in cells, leading to improved energy metabolism. In vivo studies have shown that this compound can improve exercise performance and reduce fatigue in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-oxomyristic acid is its ease of synthesis and high purity. This makes it a readily available and cost-effective compound for research purposes. Additionally, this compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the limitations of 5-oxomyristic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-oxomyristic acid. One area of interest is its potential as a therapeutic agent for mitochondrial dysfunction-related diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Additionally, more research is needed to fully understand the mechanism of action of 5-oxomyristic acid and its interactions with various enzymes and proteins involved in mitochondrial function. Finally, the development of novel methods for the synthesis and purification of 5-oxomyristic acid could further facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 5-oxomyristic acid involves the oxidation of myristic acid using various oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite. The reaction typically occurs under mild conditions and yields high purity product. The reaction mechanism involves the oxidation of the terminal methyl group of myristic acid to a carboxylic acid group, followed by further oxidation to a ketone group. The resulting product, 5-oxomyristic acid, can be purified through various methods such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
16424-31-0 |
|---|---|
Nom du produit |
5-Oxomyristic acid |
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
5-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
Clé InChI |
KGKVVLCMDWQMOR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCC(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)CCCC(=O)O |
Autres numéros CAS |
16424-31-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



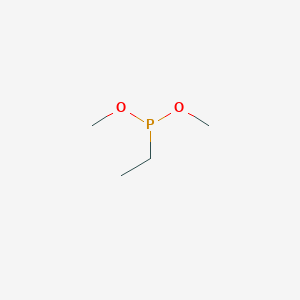
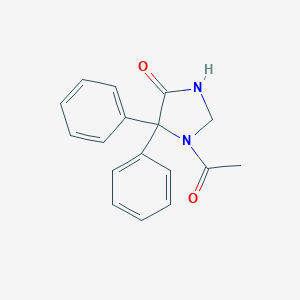
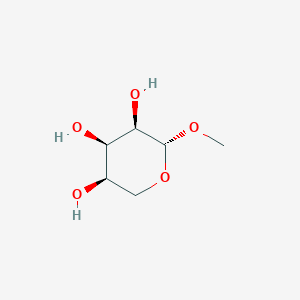



![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
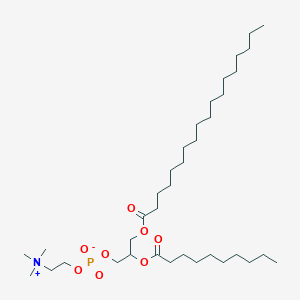
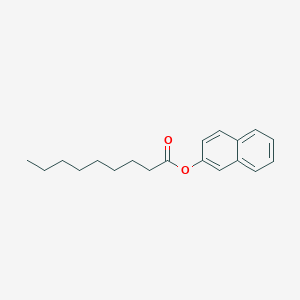
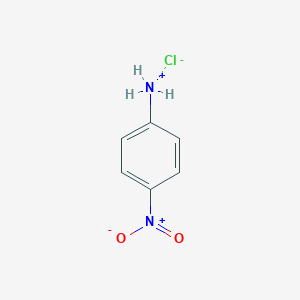
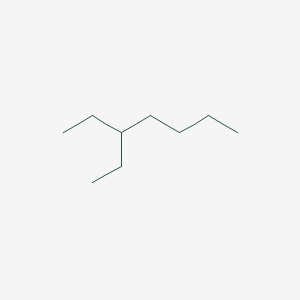
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
